DPTIP is a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in lipid metabolism and the biogenesis of extracellular vesicles (EVs). [, , , ] DPTIP is investigated in scientific research for its potential to modulate EV production and impact biological processes associated with nSMase2 activity.
DPTIP, or 2,6-dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol, is a compound recognized for its potent inhibitory effects on neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various neurodegenerative diseases. This compound has garnered attention due to its ability to penetrate the blood-brain barrier and its potential therapeutic applications in treating conditions such as Alzheimer's disease through modulation of sphingolipid metabolism.
DPTIP is classified as a small molecule inhibitor and is derived from the structural modifications of imidazole and phenolic compounds. Its synthesis has been reported in various studies, indicating its relevance in medicinal chemistry and pharmacology. The compound is notable for its selectivity and metabolic stability, making it a candidate for further development in the pharmaceutical industry .
DPTIP synthesis has been achieved through several methods, primarily involving the reaction of specific precursors under controlled conditions. One prominent method includes:
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and composition of DPTIP .
DPTIP features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structural formula can be represented as follows:
Nuclear magnetic resonance analysis reveals distinct chemical shifts corresponding to various protons within the molecule, confirming the presence of methoxy groups and aromatic systems. For instance, key proton signals appear at δ 3.85 (methoxy protons) and 7.04 (aromatic protons) in DMSO-d6 solvent .
DPTIP undergoes several chemical reactions that enhance its pharmacological profile:
The mechanism of inhibition involves binding to allosteric sites on nSMase2, thereby altering enzyme activity without directly competing with substrate binding sites. This selectivity is crucial for minimizing off-target effects .
DPTIP's mechanism of action primarily involves:
Molecular dynamics simulations have further elucidated the interactions between DPTIP and nSMase2, highlighting critical amino acid residues that facilitate binding and inhibition .
DPTIP is characterized by:
Key chemical properties include:
DPTIP has significant potential in scientific research and therapeutic development:
Neutral sphingomyelinase 2 (nSMase2), encoded by the SMPD3 gene, is a magnesium-dependent enzyme that catalyzes sphingomyelin hydrolysis to generate ceramide—a bioactive lipid governing EV biogenesis. This enzymatic reaction triggers inward budding of endosomal membranes, forming intraluminal vesicles (ILVs) that are released as exosomes upon multivesicular body (MVB) fusion with the plasma membrane [1] [4]. nSMase2 operates via an ESCRT-independent pathway, with ceramide microdomains facilitating membrane curvature and vesicle formation [1] [5].
Chronic nSMase2 upregulation drives pathological EV release in multiple diseases:
Table 1: EV-Mediated Pathologies Linked to nSMase2 Activity
Disease Model | Key EV Cargo | nSMase2-Dependent Effect |
---|---|---|
Alzheimer’s (5XFAD mice) | Phosphorylated tau, Aβ | EV release ↑ 3-fold; cognitive deficit ↓ 40% post-inhibition |
Hepatic Steatosis | Triglycerides, miRNAs | Lipid accumulation ↑ 692 DEGs; TNFα inflammation ↑ 2.5-fold |
Vascular Calcification | Calcium, Annexins | Vesicle-mediated mineralization ↑ 60%; reduced by nSMase2-KO |
Recent proximity proteomics in TNFα-stimulated Jurkat cells revealed nSMase2 association with endosomal trafficking proteins (e.g., RACK1, EED), confirming its role in inflammation-driven EV secretion [8].
nSMase2’s centrality in ceramide metabolism positions it as a high-value target:
Table 2: Therapeutic Efficacy of nSMase2 Inhibition in Disease Models
Disorder | Model System | Intervention | Key Outcome |
---|---|---|---|
Alzheimer’s | 5XFAD transgenic mice | PDDC (oral) | Amyloid burden ↓ 40%; memory ↑ 35% |
Hepatic Steatosis | HFD-fed mice | SMPD3 siRNA | Triglycerides ↓ 50%; PPARα rescue |
HIV Neuropathy | Primary macrophages | DPTIP (1 µM) | Viral EV release ↓ 90% |
First-generation inhibitors face significant pharmacological challenges:
Table 3: Pharmacological Limitations of Benchmark nSMase2 Inhibitors
Inhibitor | nSMase2 IC50 | Aqueous Solubility | LogP | BBB Penetration |
---|---|---|---|---|
GW4869 | 1 µM | <1 µM | 5.2 | Low (Kp = 0.05) |
Cambinol | 7 µM | 50 µM | 3.8 | Moderate (Kp = 0.3) |
PDDC | 100 nM | <1 µg/mL | 4.9 | High (Kp = 1.2) |
These limitations underscore the need for novel chemotypes with optimized drug-like properties.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7